N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide
説明
N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide, also known as ABT-200, is a small molecule inhibitor that targets a specific protein called Bcl-2. Bcl-2 is a member of the Bcl-2 family of proteins that regulate apoptosis, or programmed cell death. ABT-200 has been studied extensively for its potential as a cancer therapy, particularly in the treatment of hematological malignancies such as lymphoma and leukemia.
作用機序
N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide works by binding to the BH3 domain of Bcl-2, preventing it from inhibiting apoptosis. This allows pro-apoptotic proteins to activate the apoptotic pathway, leading to cell death in cancer cells that overexpress Bcl-2.
Biochemical and Physiological Effects
In addition to inducing apoptosis, N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide has been shown to have other biochemical and physiological effects. For example, N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide has been shown to inhibit autophagy, a process by which cells recycle damaged or unwanted components. N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making these treatments more effective.
実験室実験の利点と制限
One advantage of N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide as a research tool is its selectivity for cancer cells that overexpress Bcl-2. This allows researchers to study the effects of Bcl-2 inhibition specifically in cancer cells, without affecting normal cells. However, one limitation of N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide. One area of interest is the development of combination therapies that include N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide, chemotherapy, and/or radiation therapy. Another area of interest is the development of biomarkers that can predict which patients are most likely to respond to N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide therapy. Finally, there is ongoing research into the development of more potent and selective Bcl-2 inhibitors that may be even more effective than N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide.
科学的研究の応用
N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide has been the subject of numerous scientific studies exploring its potential as a cancer therapy. In preclinical studies, N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide has been shown to induce apoptosis in cancer cells that overexpress Bcl-2, while sparing normal cells that do not express high levels of Bcl-2. This selectivity makes N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide a promising candidate for cancer therapy.
特性
IUPAC Name |
N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c1-22-12-6-4-5-11(9-12)16(21)20-15-8-3-2-7-13(15)14-10-17(14,18)19/h2-9,14H,10H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYQUJZBKZOAQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3CC3(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。